Pt(ii) meso-tetra (4-carboxyphenyl) porphine
Overview
Description
Pt(ii) meso-tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin compound that features a platinum ion coordinated to a porphyrin ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It is particularly noted for its use as a phosphorescent oxygen sensor and in photodynamic therapy .
Mechanism of Action
Target of Action
Pt(II) meso-Tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin specialty chemical . It is primarily used as a phosphorescent oxygen sensor . This means that its primary target is molecular oxygen present in the environment.
Mode of Action
The compound interacts with its target, oxygen, through a process known as phosphorescence . Phosphorescence is a type of photoluminescence where material absorbs photons and re-emits them after a certain period. This property allows the compound to detect the presence and concentration of oxygen .
Result of Action
The primary result of the action of this compound is the detection of oxygen. By emitting phosphorescence in the presence of oxygen, it provides a means to measure oxygen concentration . This can be particularly useful in various scientific and medical applications, such as monitoring oxygen levels in biological systems or in chemical reactions.
Biochemical Analysis
Biochemical Properties
Pt(II) meso-tetra (4-carboxyphenyl) porphine has been shown to play a significant role in DNA methylation sensing . It interacts with the target nucleotide sequence, rather than the sensing indicator, which is a unique approach compared to traditional biochemical sensors . The compound’s conformational and electronic properties contribute to its enhanced DNA methylation sensitivity .
Cellular Effects
In cancer cells, this compound enters through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This interaction influences cell function and contributes to the compound’s accumulation in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as CD320 . It is transported into cancer cells via CD320, affecting the cellular uptake of other porphyrins . This interaction at the molecular level influences the compound’s effects on cells .
Metabolic Pathways
Its interaction with CD320 suggests potential involvement in cobalamin-related metabolic processes .
Transport and Distribution
This compound is transported into cells through clathrin-mediated endocytosis and distributed within cells via its interaction with CD320 . This interaction affects the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with CD320
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt(ii) meso-tetra (4-carboxyphenyl) porphine typically involves the coordination of platinum ions to a pre-formed porphyrin ring. One common method includes the reaction of meso-tetra (4-carboxyphenyl) porphine with a platinum salt, such as platinum(II) chloride, in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Pt(ii) meso-tetra (4-carboxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, which may alter its photophysical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can introduce new functional groups to the porphyrin ring .
Scientific Research Applications
Pt(ii) meso-tetra (4-carboxyphenyl) porphine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
meso-Tetra (4-carboxyphenyl) porphine: Lacks the platinum ion but shares similar structural features and applications.
Pt(ii) meso-tetra (pentafluorophenyl) porphine: Features pentafluorophenyl groups instead of carboxyphenyl groups, offering different photophysical properties.
Uniqueness
Pt(ii) meso-tetra (4-carboxyphenyl) porphine is unique due to its combination of a platinum ion with a porphyrin ring, which enhances its photophysical properties and makes it highly effective as an oxygen sensor and in photodynamic therapy .
Properties
IUPAC Name |
platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXFLRJMHNYICF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28N4O8Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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